2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol
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Overview
Description
“2-(2-chloro-1H-imidazol-1-yl)ethan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chlorine atom and a hydroxyl group. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Crystal and Molecular Structure Studies
Studies have analyzed the crystal and molecular structures of imidazole derivatives through X-ray diffraction and Density Functional Theory (DFT) calculations. These compounds demonstrate significant crystal stabilization via hydrogen bonds and π-ring interactions, highlighting their potential in the development of materials with specific physical properties (Şahin, Septioğlu, Calis, & Işık, 2014).
Antifungal and Antibacterial Agents
Several imidazole derivatives have been synthesized and tested for their antifungal and antibacterial activities. Their structure-activity relationships have been explored, showing potency against Candida species, comparable to established antifungal agents (Artico, Massa, D. Santo, Costi, Retico, Apuzzo, & Simonetti, 1993). Another study has synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone for their antibacterial properties against gram-positive and gram-negative bacteria, indicating the compound's versatility in drug design (Patel, Patel, Chaudhari, & Sen, 2011).
Enantioselective Inhibition Studies
The enantioselectivity of imidazole derivatives as inhibitors of P450 AROM, an enzyme involved in steroidogenesis, has been explored. Such studies contribute to our understanding of the molecular basis of enantioselectivity and its application in the development of therapeutic agents (Khodarahmi, Smith, Nicholls, & Ahmadi, 1998).
Protic Hydroxylic Ionic Liquids Synthesis
Research into the synthesis of hydroxylic ionic liquids with imidazole derivatives introduces novel compounds with two types of nitrogenous centers. These ionic liquids exhibit unique properties such as low glass transition temperature and high conductivity, suggesting their potential in various industrial applications (Shevchenko et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as enzyme substrates or inhibitors. The presence of the imidazole ring in the structure of this compound suggests that it may interact with its targets in a similar manner .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-(2-chloroimidazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJFGHISLADGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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